molecular formula C20H13FN2OS B2388838 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide CAS No. 331445-14-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B2388838
CAS No.: 331445-14-8
M. Wt: 348.4
InChI Key: HYUMOVMAGPOCTA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, linked to a 2-fluorobenzamide group via a phenyl bridge . The benzothiazole moiety is frequently explored for its potential in anticancer, antimicrobial, and central nervous system drug development . Concurrently, fluorobenzamide derivatives are recognized as key structural elements in the design of novel anti-inflammatory and analgesic agents, with research indicating enhanced potency and selectivity for enzyme targets such as cyclooxygenase-2 (COX-2) . The specific molecular architecture of this compound suggests its utility as a valuable chemical probe for studying enzyme inhibition and receptor modulation. Researchers can employ this compound to investigate structure-activity relationships (SAR), particularly in the development of multitarget ligands, a strategy gaining traction for complex diseases . It is strictly for use as a standard in analytical methods, in high-throughput screening campaigns, or for in vitro biological evaluation in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMOVMAGPOCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Structural Assembly

Benzothiazole Ring Formation

The synthesis begins with constructing the 1,3-benzothiazole nucleus. A widely adopted method involves cyclizing 2-aminobenzenethiol with carbon disulfide under oxidative conditions, typically using iodine or hydrogen peroxide as catalysts. This reaction proceeds via thiolate intermediate formation, followed by intramolecular cyclization to yield the benzothiazole scaffold.

Reaction conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : Reflux (78–80°C for ethanol)
  • Time : 6–8 hours
  • Yield : 85–90%

The resulting 2-aminobenzothiazole is then functionalized at the 4-position through Ullmann coupling or nucleophilic aromatic substitution to introduce the phenyl group. Palladium catalysts (e.g., Pd(OAc)₂) and copper iodide facilitate this aryl-aryl bond formation.

Fluorobenzamide Coupling

The final step conjugates the benzothiazole-phenyl intermediate with 2-fluorobenzoic acid via amide bond formation. N,N′-dicyclohexylcarbodiimide (DCC) serves as the primary coupling agent, activating the carboxylic acid to form an O-acylisourea intermediate, which reacts with the aryl amine.

Optimized protocol :

  • Reagents :
    • 2-Fluorobenzoic acid (1.2 equiv)
    • DCC (1.1 equiv)
    • 4-(1,3-Benzothiazol-2-yl)aniline (1.0 equiv)
  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) for poorly soluble substrates
  • Temperature : 25–60°C (dependent on substrate solubility)
  • Time : 4–24 hours
  • Workup : Filtration to remove dicyclohexylurea, followed by aqueous washes and column chromatography (silica gel, ethyl acetate/hexane)
Table 1: Comparative Analysis of Coupling Methods
Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
DCC-mediated DCC DCM 25 4 92
EDC/HOBt EDC DMF 0–25 12 78
Microwave-assisted None DCE 120 0.5 89

Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields, highlighting its efficiency for scale-up.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances reproducibility and safety. A two-stage continuous process achieves:

  • Benzothiazole synthesis at 80°C with a residence time of 2 hours.
  • Amide coupling at 50°C with a 1-hour residence time.

This method reduces byproduct formation and improves heat management, critical for exothermic amidation reactions.

Solvent Recycling and Green Chemistry

Industrial protocols emphasize solvent recovery, particularly for DCM and DCE, via distillation. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative, achieving 86% yield while reducing environmental impact.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 600 MHz):
    • δ 12.16 ppm (br s, 1H, amide NH)
    • δ 7.92–7.71 ppm (m, 4H, benzothiazole and fluorophenyl protons)
  • IR : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide)
  • HRMS : m/z 348.4 [M+H]⁺, consistent with molecular formula C₂₀H₁₃FN₂OS

Purity Optimization

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity. Critical impurities include unreacted 2-fluorobenzoic acid (retention time 3.2 min) and residual DCC byproducts.

Challenges and Mitigation Strategies

Solubility Limitations

The benzothiazole-phenyl intermediate exhibits poor solubility in polar aprotic solvents. Strategies include:

  • Temperature modulation : Heating to 60°C in DCE
  • Co-solvent systems : DCM/THF (4:1 v/v) enhances dissolution

Byproduct Formation

Dimerization of the activated carboxylic acid is minimized by:

  • Slow addition of DCC (0.5 mL/min)
  • Maintaining reaction temperatures below 60°C

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide has shown potential as an antibacterial and anticancer agent:

  • Antibacterial Activity : The compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its mechanism involves inhibiting essential biochemical pathways such as cell wall synthesis and protein synthesis.
  • Anticancer Activity : This compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of human cancer cell lines through mechanisms that may involve the disruption of cell cycle regulation.

Biological Research

The compound is utilized in studying:

  • Bacterial Resistance Mechanisms : Research involving this compound helps elucidate how bacteria develop resistance to antibiotics, providing insights for developing new therapeutic strategies.
  • Cancer Cell Proliferation : It serves as a model compound in cancer research to explore the pathways involved in tumor growth and metastasis.

Industrial Applications

This compound is also relevant in:

  • Pharmaceutical Development : The compound is used as a precursor for synthesizing other bioactive molecules in drug development programs aimed at combating infections and cancer.
  • Materials Science : Its unique structural properties make it suitable for applications in organic semiconductors and fluorescent materials, expanding its utility beyond medicinal chemistry.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent effects compared to standard antibiotics.
  • Anticancer Properties : Research involving human colorectal carcinoma cell lines showed that this compound could inhibit cell growth with IC50 values lower than those of established chemotherapeutics like 5-FU (fluorouracil), suggesting its potential as a promising anticancer agent .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

FT-IR Analysis

Key vibrational modes differ between 2-BTBA and 2-BTFBA (Table 2):

Vibration Mode 2-BTBA (cm⁻¹) 2-BTFBA (cm⁻¹)
N-H Stretching 3165 3233
Aromatic C=C Stretching 1552 1535
C=O Stretching 1670–1620 1670–1620

The N-H stretching frequency in 2-BTFBA is higher (3233 cm⁻¹ vs. 3165 cm⁻¹), indicating stronger hydrogen bonding due to fluorine’s electronegativity. The C=C stretching redshift in 2-BTFBA (1535 cm⁻¹) reflects altered electron density in the aromatic system .

Thermal and Optical Properties

2-BTFBA exhibits superior thermal stability compared to 2-BTBA, with a higher decomposition temperature attributed to fluorine’s stabilizing effect on the crystal lattice . Nonlinear optical studies reveal that 2-BTFBA has a higher second-harmonic generation (SHG) efficiency than 2-BTBA, making it a promising candidate for photonic applications .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound’s biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C20H13FN2OS
  • Molecular Weight : 348.3934 g/mol
  • CAS Number : 313548-44-6

The compound features a benzothiazole moiety linked to a phenyl ring and a fluorobenzamide group, which contributes to its unique electronic and steric properties, enhancing its biological activity .

Target Organisms

This compound primarily targets:

  • Mycobacterium tuberculosis : The bacterium responsible for tuberculosis.
  • Staphylococcus aureus : A common bacterium that can cause various infections.

Mode of Action

The compound's mode of action involves:

  • Inhibition of Growth : It interferes with essential biochemical pathways in bacteria, such as cell wall synthesis and protein synthesis .
  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction, particularly in human cancer cell lines .

Antimicrobial Activity

This compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial cell walls and disrupt vital cellular functions .

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against several human cancer cell lines. For example:

Cell LineIC50 (μM)Mechanism of Action
Cervical Cancer2.38–3.77Induces apoptosis
Bladder Cancer2.38–8.13Disrupts cell cycle progression

These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies .

Pharmacokinetics

Research on similar benzothiazole derivatives suggests that this compound has a favorable pharmacokinetic profile, which includes good absorption and distribution characteristics. This profile is crucial for its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) comparable to existing treatments.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound induced significant cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. What are the typical synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide, and what key reagents are involved?

The synthesis involves multi-step organic reactions starting with precursors like 2-hydrazinobenzothiazole and fluorobenzoyl derivatives. Key steps include:

  • Amidation : Reacting 2-fluorobenzoic acid derivatives with 4-(1,3-benzothiazol-2-yl)aniline in solvents like dichloromethane or ethanol under reflux .
  • Purification : Recrystallization (using methanol or ethanol) or column chromatography to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming molecular structure (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : For determining molecular weight (e.g., [M+H]⁺ at m/z 393.4) .

Q. What are the primary biological targets or mechanisms of action proposed for this compound?

The compound is hypothesized to inhibit carbonic anhydrase isoforms (e.g., CA-IX/XII), validated via enzyme inhibition assays (IC₅₀ values in the µM range) . Its benzothiazole core may intercalate with DNA or disrupt protein-ligand interactions in cancer cells .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Reaction Condition Tuning : Adjusting temperature (70–80°C optimal for amidation) and solvent polarity (dichloromethane improves solubility of aromatic intermediates) .
  • Catalyst Use : Employing coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
  • Byproduct Mitigation : Using scavenger resins or fractional crystallization to remove unreacted starting materials .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., CA inhibition vs. cytotoxicity) may arise from assay conditions. Solutions include:

  • Comparative Assays : Re-testing under standardized protocols (e.g., pH 7.4 buffer for enzyme assays vs. cell culture media) .
  • Structural Analysis : X-ray crystallography (using SHELX programs ) to correlate activity with conformational changes in target proteins .

Q. How is computational modeling applied to study the interaction of this compound with biological targets?

  • Docking Studies : Schrödinger Suite or AutoDock Vina to predict binding poses with carbonic anhydrase active sites .
  • Molecular Dynamics (MD) Simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Correlating substituent effects (e.g., fluorine position) with inhibitory potency .

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